Bedaquiline fumarate

Catalog No.
S520692
CAS No.
845533-86-0
M.F
C36H35BrN2O6
M. Wt
671.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bedaquiline fumarate

CAS Number

845533-86-0

Product Name

Bedaquiline fumarate

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid

Molecular Formula

C36H35BrN2O6

Molecular Weight

671.6 g/mol

InChI

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1

InChI Key

ZLVSPMRFRHMMOY-WWCCMVHESA-N

SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol, AIDS-222089, AIDS222088, Bedaquiline, bedaquiline fumarate, R207910, TMC207

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Bedaquiline fumarate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Diarylquinolines - Supplementary Records. It belongs to the ontological category of fumarate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bedaquiline fumarate, also known by the trade name Sirturo, is a medication primarily used to treat multidrug-resistant tuberculosis (MDR-TB) []. However, scientific research is exploring its potential applications beyond this established use. Here's a breakdown of some key areas of investigation:

Mechanism of Action against Mycobacterium tuberculosis

Mycobacterium tuberculosis is the bacterium that causes tuberculosis (TB). Bedaquiline fumarate works by inhibiting a specific enzyme within the bacteria called ATP synthase []. This enzyme is crucial for the bacteria's energy production, and by blocking it, bedaquiline fumarate effectively hinders the growth and replication of Mycobacterium tuberculosis. Understanding this mechanism of action at a deeper level through scientific research is vital for developing strategies to combat drug-resistant strains.

Exploring Bedaquiline Fumarate for Other Bacterial Infections

The success of bedaquiline fumarate against Mycobacterium tuberculosis has led researchers to explore its potential effectiveness against other bacterial infections. Studies are investigating its activity against nontuberculous mycobacteria, a group of bacteria that can cause lung infections similar to TB []. Additionally, research is ongoing to determine if bedaquiline fumarate can combat other antibiotic-resistant bacteria.

Investigating Anti-cancer Properties

Recent research suggests that bedaquiline fumarate may have anti-cancer properties. Studies have shown that the drug can inhibit the proliferation of certain cancer stem cells, which are considered to be a critical factor in tumor growth and recurrence []. Further scientific research is needed to explore this potential application and determine the effectiveness and safety of bedaquilne fumarate in cancer treatment.

Bedaquiline fumarate is a fumarate salt derived from bedaquiline, a novel diarylquinoline compound. It is primarily utilized as an antimycobacterial agent for treating multidrug-resistant tuberculosis. The chemical structure includes a quinolinic core with alcohol and amine side chains, which are crucial for its biological activity. Bedaquiline fumarate is characterized by its chemical formula C36H35BrN2O6C_{36}H_{35}BrN_{2}O_{6} and has a molecular weight of approximately 671.577 g/mol . The compound is typically presented as a white to almost white powder and is practically insoluble in aqueous solutions .

Bedaquiline targets a specific enzyme in Mycobacterium tuberculosis, the causative agent of TB. This enzyme, ATP synthase, is essential for the bacteria's energy production. Bedaquiline disrupts ATP synthase function, hindering the bacteria's ability to replicate and survive []. This unique mechanism allows bedaquiline to be effective against MDR-TB strains resistant to other antibiotics that target different bacterial processes.

While bedaquiline offers a crucial treatment option for MDR-TB, it can cause side effects. Common ones include nausea, vomiting, abdominal pain, and QT interval prolongation (affecting heart rhythm). Bedaquiline can also interact with other medications, so careful monitoring is necessary during treatment.

Data on acute toxicity:

  • Oral LD50 (median lethal dose) in rats: >2000 mg/kg

The synthesis of bedaquiline fumarate involves several key reactions, primarily focusing on the formation of the core quinoline structure followed by the addition of fumaric acid. A notable reaction includes the coupling of 3-benzyl-6-bromo-2-methoxyquinoline with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in the presence of lithium pyrrolidide, which facilitates the construction of the bedaquiline backbone . Subsequently, bedaquiline is reacted with fumaric acid to yield bedaquiline fumarate.

Bedaquiline exhibits bactericidal properties against Mycobacterium tuberculosis by inhibiting the C subunit of ATP synthase, a critical enzyme in bacterial energy metabolism. Unlike traditional antibiotics that target DNA gyrase, bedaquiline's unique mechanism allows it to be effective against strains resistant to other treatments . Clinical studies have shown that it significantly improves outcomes in patients with multidrug-resistant tuberculosis, marking it as a pivotal drug in modern tuberculosis therapy .

The synthesis of bedaquiline fumarate can be summarized in several steps:

  • Formation of Bedaquiline:
    • The initial step involves the reaction between 3-benzyl-6-bromo-2-methoxyquinoline and 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one using lithium pyrrolidide as a base in tetrahydrofuran at low temperatures.
    • The product is then purified through various solvent extractions and precipitations to isolate racemic bedaquiline.
  • Salt Formation:
    • Bedaquiline is then reacted with fumaric acid in an appropriate solvent mixture to form bedaquiline fumarate .

This process has been optimized to improve yield and purity, showcasing advancements in synthetic methodologies for this important pharmaceutical compound .

Bedaquiline fumarate is primarily indicated for the treatment of pulmonary multidrug-resistant tuberculosis. It is often used in combination therapy regimens alongside other antitubercular agents to enhance efficacy and reduce the risk of resistance development. Its approval by the Food and Drug Administration on December 28, 2012, marked a significant advancement in tuberculosis treatment options .

Bedaquiline's pharmacokinetics are significantly influenced by its interactions with cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A4 inducers (e.g., rifampin) can reduce its efficacy by approximately 52%, while strong inhibitors (e.g., ketoconazole) may increase systemic exposure by 22% . Therefore, careful monitoring and management of drug interactions are essential during treatment.

Bedaquiline fumarate shares similarities with several other compounds used in the treatment of tuberculosis, particularly those within the diarylquinoline class or related quinolines. Here are some notable comparisons:

Compound NameChemical StructureMechanism of ActionUnique Features
BedaquilineC32H31BrN2O2Inhibits ATP synthaseFirst new TB drug approved in 40 years
DelamanidC25H24N4O4SInhibits mycolic acid biosynthesisFocuses on cell wall synthesis
ClofazimineC27H22Cl2N2OIntercalates DNAAlso has anti-inflammatory properties
PyrazinamideC5H5N3ODisrupts mycobacterial cell metabolismEffective against dormant bacilli

Bedaquiline's unique mechanism targeting ATP synthase distinguishes it from these compounds, which often target different pathways or structures within Mycobacterium tuberculosis. This specificity enhances its utility in treating resistant strains .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

670.16785 g/mol

Monoisotopic Mass

670.16785 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P04QX2C1A5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sirturo is indicated for use as part of an appropriate combination regimen for pulmonary multidrug resistant tuberculosis (MDR TB) in adults and adolescent patients (12 years to less than 18 years of age and weighing at least 30 kg) when an effective treatment regimen cannot otherwise be composed for reasons of resistance or tolerability.  Consideration should be given to official guidance on the appropriate use of antibacterial agents.
Treatment of multi-drug-resistant tuberculosis

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J04AK05

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Bedaquiline fumarate

FDA Medication Guides

Sirturo
Bedaquiline Fumarate
TABLET;ORAL
JANSSEN THERAP
10/12/2023

Use Classification

Human drugs -> Orphan -> Antimycobacterials -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Hafkin J, Hittel N, Martin A, Gupta R. Compassionate Use of Delamanid in Combination with Bedaquiline for the Treatment of MDR-TB. Eur Respir J. 2018 Oct 25. pii: 1801154. doi: 10.1183/13993003.01154-2018. [Epub ahead of print] PubMed PMID: 30361253.
2: Ndjeka N, Schnippel K, Master I, Meintjes G, Maartens G, Romero R, Padanilam X, Enwerem M, Chotoo S, Singh N, Hughes J, Variava E, Ferreira H, Te Riele J, Ismail N, Mohr E, Bantubani N, Conradie F. High treatment success rate for multidrug-resistant and extensively drug-resistant tuberculosis using a bedaquiline-containing treatment regimen. Eur Respir J. 2018 Oct 25. pii: 1801528. doi: 10.1183/13993003.01528-2018. [Epub ahead of print] PubMed PMID: 30361246.
3: Lopez B, Siqueira de Oliveira R, Pinhata JMW, Chimara E, Pacheco Ascencio E, Puyén Guerra ZM, Wainmayer I, Simboli N, Del Granado M, Palomino JC, Ritacco V, Martin A. Bedaquiline and linezolid MIC distributions and epidemiological cut-off values for Mycobacterium tuberculosis in the Latin American region. J Antimicrob Chemother. 2018 Oct 25. doi: 10.1093/jac/dky414. [Epub ahead of print] PubMed PMID: 30358851.
4: Fan Q, Ming WK, Yip WY, You JHS. Cost-effectiveness of bedaquiline or delamanid plus background regimen for multidrug-resistant tuberculosis in a high-income intermediate burden city of China. Int J Infect Dis. 2018 Oct 17. pii: S1201-9712(18)34553-3. doi: 10.1016/j.ijid.2018.10.007. [Epub ahead of print] PubMed PMID: 30342251.
5: Richard M, Gutiérrez AV, Viljoen A, Rodriguez-Rincon D, Roquet-Baneres F, Blaise M, Everall I, Parkhill J, Floto RA, Kremer L. Mutations in the MAB_2299c TetR regulator confer cross-resistance to clofazimine and bedaquiline in Mycobacterium abscessus. Antimicrob Agents Chemother. 2018 Oct 15. pii: AAC.01316-18. doi: 10.1128/AAC.01316-18. [Epub ahead of print] PubMed PMID: 30323043.
6: Ismail N, Omar SV, Ismail NA, Peters RPH. Collated data of mutation frequencies and associated genetic variants of bedaquiline, clofazimine and linezolid resistance in Mycobacterium tuberculosis. Data Brief. 2018 Sep 24;20:1975-1983. doi: 10.1016/j.dib.2018.09.057. eCollection 2018 Oct. PubMed PMID: 30306102; PubMed Central PMCID: PMC6172430.
7: Chawla K, Martinez E, Kumar A, Shenoy VP, Sintchenko V. Whole-genome sequencing reveals genetic signature of bedaquiline resistance in a clinical isolate of Mycobacterium tuberculosis. J Glob Antimicrob Resist. 2018 Sep 21;15:103-104. doi: 10.1016/j.jgar.2018.09.006. [Epub ahead of print] PubMed PMID: 30248414.
8: Park S, Lee KM, Kim I, Mok J. The use of bedaquiline to treat patients with multidrug-resistant tuberculosis and end-stage renal disease: A case report. Int J Infect Dis. 2018 Nov;76:88-90. doi: 10.1016/j.ijid.2018.09.009. Epub 2018 Sep 19. PubMed PMID: 30244076.
9: Erratum: Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea. Ann Lab Med. 2019 Jan;39(1):113. doi: 10.3343/alm.2019.39.1.113. PubMed PMID: 30215242; PubMed Central PMCID: PMC6143465.
10: Rawal T, Patel S, Butani S. Chitosan nanoparticles as a promising approach for pulmonary delivery of bedaquiline. Eur J Pharm Sci. 2018 Nov 1;124:273-287. doi: 10.1016/j.ejps.2018.08.038. Epub 2018 Aug 31. PubMed PMID: 30176365.
11: Zhao Y, Fox T, Manning K, Stewart A, Tiffin N, Khomo N, Leslie J, Boulle A, Mudaly V, Kock Y, Meintjes G, Wasserman S. Improved treatment outcomes with bedaquiline when substituted for second-line injectable agents in multidrug resistant tuberculosis: a retrospective cohort study. Clin Infect Dis. 2018 Aug 24. doi: 10.1093/cid/ciy727. [Epub ahead of print] PubMed PMID: 30165431.
12: Ismail N, Omar SV, Ismail NA, Peters RPH. In vitro approaches for generation of Mycobacterium tuberculosis mutants resistant to bedaquiline, clofazimine or linezolid and identification of associated genetic variants. J Microbiol Methods. 2018 Oct;153:1-9. doi: 10.1016/j.mimet.2018.08.011. Epub 2018 Aug 28. PubMed PMID: 30165087.
13: Borisov SE, D'Ambrosio L, Centis R, Tiberi S, Dheda K, Alffenaar JW, Amale R, Belilowski E, Bruchfeld J, Canneto B, Denholm J, Duarte R, Esmail A, Filippov A, Davies Forsman L, Gaga M, Ganatra S, Igorevna GA, Lazaro Mastrapa B, Manfrin V, Manga S, Maryandyshev A, Massard G, González Montaner P, Mullerpattan J, Palmero DJ, Pontarelli A, Papavasileiou A, Pontali E, Romero Leyet R, Spanevello A, Udwadia ZF, Viggiani P, Visca D, Sotgiu G, Migliori GB. Outcomes of patients with drug-resistant-tuberculosis treated with bedaquiline-containing regimens and undergoing adjunctive surgery. J Infect. 2018 Aug 7. pii: S0163-4453(18)30246-9. doi: 10.1016/j.jinf.2018.08.003. [Epub ahead of print] PubMed PMID: 30096332.
14: Ionescu AM, Mpobela Agnarson A, Kambili C, Metz L, Kfoury J, Wang S, Williams A, Singh V, Thomas A. Bedaquiline- versus injectable-containing drug-resistant tuberculosis regimens: a cost-effectiveness analysis. Expert Rev Pharmacoecon Outcomes Res. 2018 Dec;18(6):677-689. doi: 10.1080/14737167.2018.1507821. Epub 2018 Aug 23. PubMed PMID: 30073886.
15: Martinez E, Hennessy D, Jelfs P, Crighton T, Chen SC, Sintchenko V. Mutations associated with in vitro resistance to bedaquiline in Mycobacterium tuberculosis isolates in Australia. Tuberculosis (Edinb). 2018 Jul;111:31-34. doi: 10.1016/j.tube.2018.04.007. Epub 2018 Apr 25. PubMed PMID: 30029911.
16: Yang JS, Kim KJ, Choi H, Lee SH. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea. Ann Lab Med. 2018 Nov;38(6):563-568. doi: 10.3343/alm.2018.38.6.563. Erratum in: Ann Lab Med. 2019 Jan;39(1):113. PubMed PMID: 30027700; PubMed Central PMCID: PMC6056398.
17: Reuter A, Furin J. Bedaquiline use in South Africa reveals a lifesaving policy in action. Lancet Respir Med. 2018 Sep;6(9):653-655. doi: 10.1016/S2213-2600(18)30280-7. Epub 2018 Jul 11. PubMed PMID: 30001995.
18: Schnippel K, Ndjeka N, Maartens G, Meintjes G, Master I, Ismail N, Hughes J, Ferreira H, Padanilam X, Romero R, Te Riele J, Conradie F. Effect of bedaquiline on mortality in South African patients with drug-resistant tuberculosis: a retrospective cohort study. Lancet Respir Med. 2018 Sep;6(9):699-706. doi: 10.1016/S2213-2600(18)30235-2. Epub 2018 Jul 11. PubMed PMID: 30001994.
19: Schnippel K, Firnhaber C, Page-Shipp L, Sinanovic E. Impact of adverse drug reactions on the incremental cost-effectiveness of bedaquiline for drug-resistant tuberculosis. Int J Tuberc Lung Dis. 2018 Aug 1;22(8):918-925. doi: 10.5588/ijtld.17.0869. PubMed PMID: 29991402.
20: Bastard M, Guglielmetti L, Huerga H, Hayrapetyan A, Khachatryan N, Yegiazaryan L, Faqirzai J, Hovhannisyan L, Varaine F, Hewison C. Bedaquiline and Repurposed Drugs for Fluoroquinolone-Resistant Multidrug-Resistant Tuberculosis: How Much Better Are They? Am J Respir Crit Care Med. 2018 Nov 1;198(9):1228-1231. doi: 10.1164/rccm.201801-0019LE. PubMed PMID: 29969054.

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